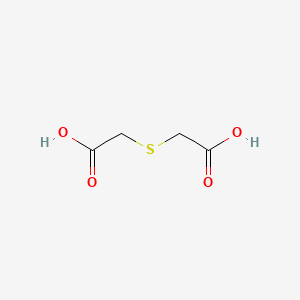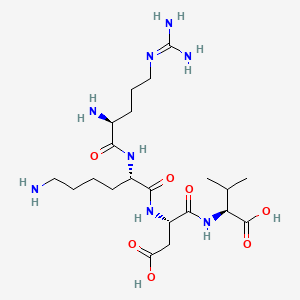
Topanol CA
Übersicht
Beschreibung
Topanol CA is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
PVC-Weichmacher & Compoundierung
Topanol CA wird zur Stabilisierung von Weichmachern in Anwendungen für Automobilkabel empfohlen, da es einen hervorragenden Schutz gegen den Abbau bei hohen Verarbeitungstemperaturen bietet .
Nylons & Polyamide (PA)
Es wird in Nylons und Polyamiden verwendet, um thermischen und oxidativen Abbau zu verhindern, der durch die Bildung freier Radikale und Peroxide auftreten kann .
Acrylnitril-Butadien-Styrol (ABS)
In ABS-Polymeren trägt this compound zur Aufrechterhaltung der Integrität des Materials bei, indem es Widerstand gegen thermische und oxidative Beanspruchung bietet .
Methacrylat-Butadien-Styrol (MBS)
Ähnlich wie bei ABS wird this compound in MBS-Polymeren verwendet, um deren Stabilität gegen Hitze und Oxidation zu verbessern .
Styrol-Butadien-Kautschuk (SBR)
Für SBR-Styrolpolymere verlängert this compound die Lebensdauer, indem es vor thermischem und oxidativem Abbau schützt .
Polyethylen niedriger Dichte (LDPE)
this compound zeigt eine hervorragende Retention der antioxidativen Aktivität in LDPE, insbesondere für Draht- und Kabelanwendungen, und ist vorteilhaft in neuen Anwendungen, die sich aus der Verwendung neuer, rückstandsarmer Katalysatorsysteme ergeben .
Wirkmechanismus
Topanol CA, also known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane or Tri(butylcresyl)butane, is a high molecular weight hindered phenolic antioxidant . It is primarily used in polymer systems that are sensitive to thermal and oxidative degradation .
Target of Action
The primary targets of this compound are polymer systems that are sensitive to thermal and oxidative degradation .
Mode of Action
This compound acts as an antioxidant, interacting with its targets to prevent degradation due to free radical and peroxide formation . It provides excellent protection against degradation at high processing temperatures .
Biochemical Pathways
This compound affects the oxidative degradation pathway in polymer systems. By acting as an antioxidant, it prevents the formation of free radicals and peroxides that can lead to degradation .
Pharmacokinetics
This suggests that once introduced into a polymer system, it remains in place to provide ongoing protection against degradation .
Result of Action
The result of this compound’s action is the extended service life of polymers that are used at elevated temperatures . It protects these materials from degradation, thereby maintaining their physical and chemical properties over time .
Action Environment
This compound is effective in various environments, particularly those involving high temperatures . Its performance may be influenced by environmental factors such as temperature, exposure to light, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Topanol CA interacts with free radicals and peroxides, preventing oxidative degradation in polymer systems . The nature of these interactions is primarily through the donation of hydrogen atoms from the phenolic groups in this compound to the free radicals, neutralizing them and preventing further oxidative damage .
Cellular Effects
As an antioxidant, it is likely that this compound could influence cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antioxidant activity. It neutralizes free radicals and peroxides by donating hydrogen atoms from its phenolic groups, preventing these reactive species from causing oxidative damage to molecules in the cell .
Temporal Effects in Laboratory Settings
This compound provides excellent protection against degradation at high processing temperatures and extends the service life of polymers that are used at elevated temperatures . The original grade of this compound was developed some 40 years ago and has gained an excellent reputation in the polymer industry .
Metabolic Pathways
As an antioxidant, it is likely involved in pathways related to oxidative stress and free radical neutralization .
Eigenschaften
IUPAC Name |
4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJPWSKLXYEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038883 | |
| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1843-03-4, 39283-48-2 | |
| Record name | Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1843-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topanol CA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topanol SA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039283482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6E9O0XJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)










![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)


